molecular formula C18H22ClN5 B2866466 1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890894-39-0

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2866466
CAS No.: 890894-39-0
M. Wt: 343.86
InChI Key: DQFUZVLWIXBGBO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Scientific Research Applications

Synthetic Pathways and Catalyst Applications

  • Hybrid Catalysts in Synthesis : A review discusses the importance of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to pyrazolo[3,4-d]pyrimidin-4-amines, emphasizing the diverse synthetic pathways and applications in medicinal and pharmaceutical industries due to their broad synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Biological Properties

  • Biological Activities of Pyrazolo[1,5-a]pyrimidine : A review highlights the medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, noting its broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities, demonstrating the compound's potential as a building block for developing drug-like candidates (Cherukupalli et al., 2017).

Optoelectronic Materials

  • Quinazolines and Pyrimidines in Optoelectronics : Research on quinazolines and pyrimidines, including pyrazolo[3,4-d]pyrimidines, for use in electronic devices, luminescent elements, and photoelectric conversion elements underlines their value in creating novel optoelectronic materials (Lipunova et al., 2018).

Carcinogenic Mechanisms and Analysis

  • Analysis of Carcinogenic Metabolites : A study reviewing the analysis of heterocyclic aromatic amines, including pyrazolo[3,4-d]pyrimidines, in biological matrices emphasizes the importance of understanding their bioactivated metabolites for studying biological effects and exposures (Teunissen et al., 2010).

Safety and Hazards

The safety and hazards of similar compounds have been studied. An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Future Directions

The future directions of research on similar compounds have been discussed. For instance, novel derivatives of 1,4,6-trisubstituted pyrazolo [3,4-d]pyrimidines were designed based upon some chemical modifications of olomoucine 26 and roscovitine 27 .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUZVLWIXBGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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